molecular formula C17H20N6O4S B2755160 1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione CAS No. 2034381-60-5

1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2755160
CAS No.: 2034381-60-5
M. Wt: 404.45
InChI Key: WCUVPIFJOTVVOK-UHFFFAOYSA-N
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Description

1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.45. The purity is usually 95%.
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Scientific Research Applications

Organic Crystal Engineering and Hydrogen Bond Association

Studies on organic crystal engineering involving 1,4-piperazine-2,5-diones reveal insights into the synthesis and crystallization behaviors of these compounds, including the title compound. Research by Weatherhead-Kloster et al. (2005) focuses on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)], a closely related structure, highlighting the importance of polymorphic crystalline forms and their different hydrogen-bonding networks. This research demonstrates the compound's ability to form various polymorphs through crystallization, which is crucial for its potential applications in materials science and pharmaceuticals Weatherhead-Kloster et al., 2005.

Heterocyclic Compound Synthesis

Research by Ohta et al. (2002) on the preparation of heterocyclic compounds from α-oxoketene O, N-acetals showcases the versatility of these starting materials in synthesizing a variety of heterocyclic structures. This study emphasizes the role of β-oxothiono esters and their reaction with primary amines to produce significant chemical structures, including piperazine diones, which are pivotal in developing new pharmaceuticals and materials Ohta et al., 2002.

Anticonvulsant Activity

A study by Kamiński et al. (2011) explored the synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, revealing potential therapeutic applications. Several compounds exhibited significant anticonvulsant activity in various seizure models, suggesting the importance of such structures in developing new antiepileptic drugs Kamiński et al., 2011.

Dieckmann Cyclization Methodology

The research by Aboussafy et al. (2012) on a Dieckmann cyclization route to piperazine-2,5-diones highlights an innovative approach to synthesizing these compounds. This methodology is crucial for creating complex molecular architectures, indicating its importance in synthetic organic chemistry and drug development Aboussafy et al., 2012.

Antimicrobial and Anticonvulsant Properties

Further research into the biological activities of piperazine-2,5-dione derivatives, such as those by Rybka et al. (2017), showcases the exploration of these compounds for their potential anticonvulsant and antimicrobial properties. This research adds to the understanding of the therapeutic potential of such compounds Rybka et al., 2017.

Properties

IUPAC Name

1-ethyl-4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-2-20-8-9-22(16(26)15(20)25)17(27)21-6-3-11(4-7-21)23-14(24)13-12(18-19-23)5-10-28-13/h5,10-11H,2-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUVPIFJOTVVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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